5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide
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Description
5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H19NO4S2 and its molecular weight is 293.4. The purity is usually 95%.
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Biological Activity
5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article presents a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C11H19NO4S2
- Molecular Weight : 293.4 g/mol
- IUPAC Name : this compound
The compound contains a thiophene ring and a sulfonamide group, which are known to interact with various biological targets. The sulfonamide moiety is particularly significant for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and fluid transport in tissues.
Interaction with Carbonic Anhydrases
Research indicates that thiophene sulfonamides can bind effectively to the active site of carbonic anhydrase II (hCA II). The binding typically involves:
- Coordination of the sulfonamide nitrogen with the zinc ion in the enzyme's active site.
- Formation of hydrogen bonds between the sulfonamide group and specific amino acid residues, enhancing the compound's inhibitory potency .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Studies have shown that compounds containing thiophene sulfonamide cores exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values below 10 μM against tumor cells, indicating strong potential as apoptosis inducers .
2. Inhibition of Carbonic Anhydrases
As previously mentioned, this compound acts as an inhibitor of hCA II, which has implications for treating conditions such as glaucoma by reducing intraocular pressure (IOP). In experimental settings, compounds that inhibit hCA II have been shown to lower IOP effectively when administered topically in animal models .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of thiophene-based compounds:
Properties
IUPAC Name |
5-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S2/c1-4-9-5-6-10(17-9)18(14,15)12-7-11(2,13)8-16-3/h5-6,12-13H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMIBALGXBGQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.